molecular formula C11H14N2OS B2675713 N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 2094309-95-0

N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

Cat. No. B2675713
M. Wt: 222.31
InChI Key: UXCOXYSUYYKMEQ-UHFFFAOYSA-N
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Description

“N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide” is a synthetic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C8H10N2OS . Thiazole derivatives, like this compound, have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

properties

IUPAC Name

N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-9(14)13-10(8-4-5-8)11-12-6-7(2)15-11/h3,6,8,10H,1,4-5H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOXYSUYYKMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C2CC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide

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